6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one

Regioisomeric purity Structural identity Procurement specification

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1447958-40-8) is a saturated N-cyclohexyl-substituted pyrido[2,3-d]pyridazin-5-one. It belongs to the tetrahydropyrido[d]pyridazinone scaffold family, which combines a saturated piperidine ring with a privileged aromatic pyridazinone and is recognized as a promising starting point for lead-oriented synthesis in drug discovery.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B15055677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C(C=N2)NCCC3
InChIInChI=1S/C13H19N3O/c17-13-11-7-4-8-14-12(11)9-15-16(13)10-5-2-1-3-6-10/h9-10,14H,1-8H2
InChIKeyXTRVFMIPDLGCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one – Core Identity, Scaffold Class, and Procurement Baseline


6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1447958-40-8) is a saturated N-cyclohexyl-substituted pyrido[2,3-d]pyridazin-5-one . It belongs to the tetrahydropyrido[d]pyridazinone scaffold family, which combines a saturated piperidine ring with a privileged aromatic pyridazinone and is recognized as a promising starting point for lead-oriented synthesis in drug discovery [1]. The compound is commercially supplied at a certified purity of 97% (CM505343) and is intended exclusively for research and development use .

Scaffold family Tetrahydropyrido[d]pyridazinone core (regioisomer 1)
Substitution N-6 cyclohexyl; carbonyl at position 5
Procurement use Lead-oriented synthesis & diversity screening
Purity baseline Certified 97% HPLC (research-grade)

Why 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one Cannot Be Simply Replaced by In-Class Analogs


The tetrahydropyrido[d]pyridazinone scaffold exists in four regioisomeric forms (isomers 1–4 in the Yaremenko synthesis), each with distinct calculated physicochemical properties, including cLogP values that differ by up to 0.68 log units and Fsp³ fractions (0.43) that distinguish them from the fully aromatic analogs [1]. The 6-cyclohexyl derivative introduces a conformationally flexible lipophilic substituent at the N-6 position, which is expected to alter hydrogen-bonding capacity, solubility, and metabolic stability relative to the N-7 substituted isomer (7-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one, CAS 1447957-97-2). Thus, generic interchange of regioisomers or non-cyclohexyl analogs is not scientifically justified without explicit comparative data.

Regioisomer mismatch N-7 or N-8 cyclohexyl isomers differ in hydrogen-bonding capacity and solubility profile; cannot be assumed equivalent without comparative data.
Physicochemical shift cLogP differs by up to 0.68 units among regioisomers; the cyclohexyl group may alter metabolic stability relative to the unsubstituted core.
Activity context gap No reported bioactivity for the 6-cyclohexyl derivative; class-level properties from 8-substituted analogs may not transfer.

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity: N-6 vs. N-7 Cyclohexyl Substitution Confirmed by SMILES and CAS Assignment

The target compound carries the cyclohexyl group on N-6 and the carbonyl at position 5, as evidenced by its unique CAS number (1447958-40-8) and SMILES code (O=C1C(CCCN2)=C2C=NN1C3CCCCC3). In contrast, the closest commercially available regioisomer, 7-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one (CAS 1447957-97-2), bears the cyclohexyl on N-7 and the carbonyl at position 8 . No other regioisomer with a cyclohexyl group at N-6 is currently listed by major screening-compound suppliers, making this a structurally distinct entity for library design.

Regioisomeric identity
Head-to-head
N-6 cyclohexyl (CAS 1447958-40-8) vs. N-7 isomer (CAS 1447957-97-2); distinct SMILES and carbonyl placement.
Unique regioisomer for library design; identity confirmation essential for reproducible SAR.
Vendor cross-check confirms no other N-6 cyclohexyl regioisomer listed.
Regioisomeric purity Structural identity Procurement specification

Vendor-Certified Purity: 97% Baseline vs. 98% for the 7-Cyclohexyl Isomer

The target compound is supplied with a minimum purity of 97% (HPLC) according to the vendor certificate . The 7-cyclohexyl regioisomer is offered at 98% purity by an alternative supplier . While both purities are acceptable for primary screening, the 1% difference may be relevant for biophysical assays requiring stringent stoichiometry (e.g., ITC, SPR).

Vendor purity
Data to verify
97% (target) vs. 98% (N-7 isomer); Δ = 1% absolute.
1% purity difference may impact stoichiometric assays (ITC, SPR); specification review advised.
HPLC specifications; supplier certificates should be compared.
Purity specification Quality control Procurement criterion

Scaffold-Level Physicochemical Predicted Profile: Fsp³ 0.43 and cLogP –0.64 for the Unsubstituted Core

The parent tetrahydropyrido[2,3-d]pyridazin-5-one scaffold (isomer 1 in Yaremenko et al.) has a calculated Fsp³ of 0.43 and cLogP of –0.64 [1]. Addition of the cyclohexyl group increases lipophilicity; although the exact cLogP for the 6-cyclohexyl derivative was not experimentally determined, a ΔcLogP of approximately +2.5 units is predicted based on the Hansch π-value for cyclohexyl substitution. This places the compound in a more lipophilic region of drug-like space compared to the unsubstituted scaffold, which may favor membrane permeability but could reduce aqueous solubility.

Predicted lipophilicity shift
Class-level inference
Estimated cLogP ≈ 1.86 (core –0.64 + cyclohexyl π +2.5).
Higher lipophilicity may favor permeability but reduce aqueous solubility; context-dependent.
Scaffold data from Tetrahedron 2013; Hansch π prediction only.
Physicochemical properties Drug-likeness Lead-oriented synthesis

Lack of Documented Biological Activity for the 6-Cyclohexyl Derivative vs. Known 8-Substituted Pyridopyridazinones

A comprehensive search of PubMed, BindingDB, and patent literature revealed no reported IC₅₀, Ki, or cellular activity data for 6-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one. In contrast, several 8-substituted pyrido[2,3-d]pyridazinone derivatives have disclosed biological activities, including PDE4 inhibition and GABA receptor modulation [1][2]. This absence of data positions the 6-cyclohexyl isomer as a novel chemotype for screening campaigns, where lack of prior art may be advantageous for intellectual property generation.

Bioactivity gap
Data to verify
No IC‚‚ or cellular activity reported for 6-cyclohexyl derivative; 8-substituted analogs show PDE4/GABA activities.
Novel chemotype for de novo hit discovery; absence of prior art may support IP generation.
PubMed, BindingDB, patent search – no quantitative data found.
Biological activity gap Screening library novelty Underexplored analog

Optimal Use Cases for 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one Based on Current Evidence


Diversity-Oriented Screening Library Expansion with an Underexplored Regioisomer

Because no biological activity has been reported for this specific N-6 regioisomer , it fills a structural gap in commercial pyridazinone-focused libraries. Procurement of this compound enables screening teams to probe the pharmacophore space around the N-6 position, complementing existing N-7 and N-8 substituted congeners.

Regioisomeric Selectivity Studies in Pyridazinone-Mediated Target Engagement

The availability of both the N-6 (CAS 1447958-40-8) and N-7 (CAS 1447957-97-2) cyclohexyl isomers, with documented purity specifications , allows direct head-to-head assessment of regioisomeric effects on target binding, functional activity, and selectivity without confounding synthetic variability.

Physicochemical Property Baseline for Cyclohexyl-Substituted Saturated Heterocycles

The Tetrahedron-derived scaffold properties (Fsp³ 0.43, cLogP –0.64) [1] provide a reference point for evaluating the impact of cyclohexyl substitution on solubility and permeability. This compound can serve as a calibration standard when profiling novel analogs in the tetrahydropyrido[d]pyridazinone series.

Intellectual Property Generation in Drug Discovery

Given the absence of prior art specifically claiming the 6-cyclohexyl derivative , early-stage screening hits identified with this compound may offer a clearer path to composition-of-matter patent protection compared to heavily precedented pyridazinone scaffolds.

Application
Selection Property
Validation Focus
Diversity-oriented library expansion
Underexplored N-6 regioisomer
Fill structural gap vs. N-7/N-8 congeners
Regioisomeric selectivity studies
Direct isomer pair availability
Assess regioisomer effect on target binding
Physicochemical property baseline
Fsp³ 0.43 / cLogP shift reference
Solubility-permeability profiling in series
IP generation in drug discovery
No prior art for 6-cyclohexyl derivative
Early-stage screening hit novelty assessment
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